4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid
Overview
Description
4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a trifluoromethoxyphenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiazole ring, known for its biological activity, and the trifluoromethoxy group, which can enhance metabolic stability and bioavailability, makes this compound a promising candidate for various scientific studies.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets through different mechanisms, depending on the substituents on the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The synthesis of this compound has been described , which could potentially impact its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress levels within cells. Additionally, the compound has been observed to bind with certain receptor proteins, potentially altering signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and function. For example, it can upregulate the expression of anti-inflammatory cytokines while downregulating pro-inflammatory cytokines . This dual action helps in maintaining cellular homeostasis and preventing chronic inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptor proteins and enzymes, altering their conformation and activity . This binding can lead to the inhibition or activation of these biomolecules, depending on the context. For instance, the compound has been shown to inhibit the activity of certain kinases involved in cell proliferation, thereby exerting an antitumor effect . Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of reducing oxidative stress and inflammation . Its efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can influence metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation . Additionally, it can modulate the activity of cofactors, such as NADPH, which are essential for various biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the mitochondria and the endoplasmic reticulum . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cellular membranes and accumulate in lipid-rich compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the mitochondria and the endoplasmic reticulum, where it exerts its effects on oxidative stress and protein folding . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing the compound to these specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the trifluoromethoxyphenyl group to the thiazole ring.
Final Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid or its derivatives, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or dihydrothiazoles, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dihydrothiazoles.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s thiazole ring is known for its antimicrobial and anticancer properties. Research has shown that derivatives of thiazole can inhibit the growth of various bacterial and cancer cell lines .
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. The trifluoromethoxy group enhances its metabolic stability, making it a promising candidate for drug development, particularly in the treatment of inflammatory and infectious diseases .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. It is also explored in the field of agrochemicals for its potential as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Chlorophenyl)(4-(4-methoxyphenyl)thiazol-2-yl)amino)methyl)benzoic acid
- **4-((4-Bromophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid
- **4-((4-Chlorophenyl)(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)methyl)benzoic acid
Uniqueness
The presence of the trifluoromethoxy group in 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the combination of the chlorophenyl and thiazole moieties provides a unique pharmacophore that can interact with a wide range of biological targets .
Properties
IUPAC Name |
4-[(4-chloro-N-[4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl]anilino)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N2O3S/c25-18-7-9-19(10-8-18)30(13-15-1-3-17(4-2-15)22(31)32)23-29-21(14-34-23)16-5-11-20(12-6-16)33-24(26,27)28/h1-12,14H,13H2,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUCIUPSCKOYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626201 | |
Record name | 4-{[(4-Chlorophenyl){4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643012-93-5 | |
Record name | 4-{[(4-Chlorophenyl){4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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